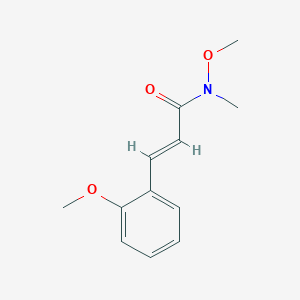

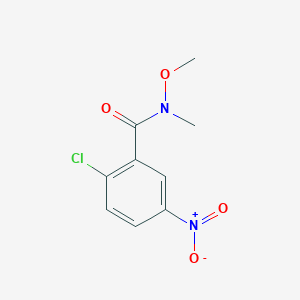

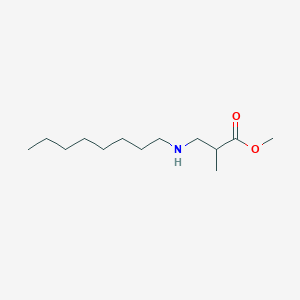

![molecular formula C11H19N3O2 B6340217 Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate CAS No. 1221346-20-8](/img/structure/B6340217.png)

Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate”, also known as Mebutozide, is a chemical compound belonging to the group of butyrolactones. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole-containing compounds, like our compound of interest, involves various synthetic routes . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . More recent advances in the synthesis of substituted imidazoles have focused on the regiocontrolled synthesis of these heterocycles .Molecular Structure Analysis

The molecular formula of “Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate” is C11H19N3O2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety . The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .科学的研究の応用

Medicinal Chemistry and Drug Development

Imidazole derivatives play a crucial role in drug discovery due to their diverse pharmacological activities. Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate has been investigated for various therapeutic purposes:

- Antibacterial and Antimycobacterial Activity : Some imidazole derivatives exhibit antibacterial and antimycobacterial properties. Researchers have synthesized and evaluated these compounds against bacterial strains, including Mycobacterium tuberculosis .

- Antitumor and Anticancer Activity : Imidazole-based compounds have been investigated for their antiproliferative activity against cancer cell lines. Analogous to ruthenium anticancer complexes, Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate derivatives may hold promise in cancer therapy .

Polymer Chemistry

Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate has been utilized in polymer synthesis:

- pH-Sensitive Polymers : Researchers have used this compound in the preparation of pH-sensitive amphiphilic polymers. These polymers find applications in drug delivery systems and controlled release .

Catalysis

Imidazole derivatives can serve as catalysts in various reactions:

- Selective Ring Opening of Epoxides : A nanocatalyst based on Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate grafted onto CuO nanoparticles has been applied for the selective ring opening of epoxides with azide anions in water .

Heterocyclic Chemistry

Imidazole-containing compounds are essential components in functional molecules:

- Regiocontrolled Synthesis of Substituted Imidazoles : Recent advances have focused on the synthesis of substituted imidazoles. These heterocycles play vital roles in everyday applications .

作用機序

Target of Action

Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate, also known as Mebutozide, is a chemical compound that contains an imidazole ring . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

The interaction with these targets can lead to various changes in cellular processes, contributing to their diverse biological activities .

特性

IUPAC Name |

methyl 3-(3-imidazol-1-ylpropylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-10(8-11(15)16-2)13-4-3-6-14-7-5-12-9-14/h5,7,9-10,13H,3-4,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWFKEWXZRIKRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NCCCN1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)

![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)

![Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340188.png)

![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)

![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)

![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)

![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)

![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)

![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)